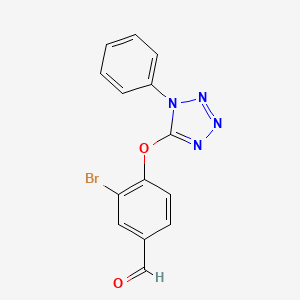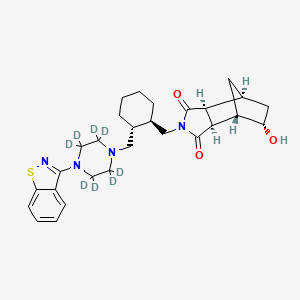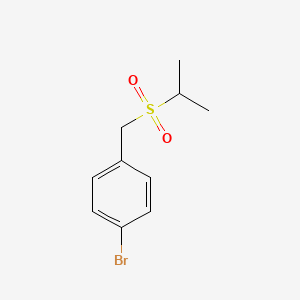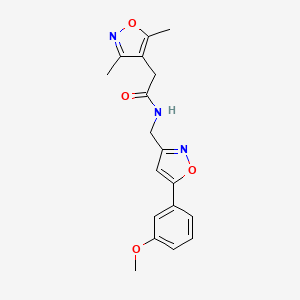
Ethyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate, commonly known as DMBC, is a chemical compound that belongs to the class of piperidinecarboxylates. It is widely used in scientific research due to its potential applications in medicinal chemistry, drug discovery, and organic synthesis.
作用機序
The mechanism of action of DMBC is not fully understood. However, it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as synaptic transmission, muscle contraction, and cognitive function. By modulating the activity of nAChR, DMBC may enhance the neurotransmission and improve cognitive function.
Biochemical and Physiological Effects
DMBC has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in cognitive function. DMBC has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, DMBC has been shown to have anticonvulsant effects, which may be useful for the treatment of epilepsy.
実験室実験の利点と制限
DMBC has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various biological assays. DMBC has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, DMBC has some limitations as well. It has a low solubility in water, which may limit its use in aqueous biological assays. In addition, DMBC has not been extensively studied in vivo, which may limit its potential applications in drug discovery.
将来の方向性
There are several future directions for the research on DMBC. One potential direction is to study its effects on the central nervous system in vivo. This may provide insights into its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on other biological targets such as ion channels and enzymes. This may provide new opportunities for the development of novel drugs. Finally, the synthesis of DMBC derivatives with improved properties such as solubility and selectivity may also be a promising direction for future research.
Conclusion
In conclusion, DMBC is a chemical compound that has potential applications in medicinal chemistry, drug discovery, and organic synthesis. It exhibits various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. DMBC has been found to act as a positive allosteric modulator of the nicotinic acetylcholine receptor, which may enhance neurotransmission and improve cognitive function. DMBC has several advantages for lab experiments, but also some limitations. There are several future directions for research on DMBC, which may provide new insights into its potential applications in drug discovery and development.
合成法
DMBC can be synthesized by the reaction of 3,4-dimethylbenzoyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields DMBC as a white solid with a high purity of over 98%.
科学的研究の応用
DMBC has been extensively used in scientific research due to its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. DMBC has also been shown to have potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-4-21-17(20)15-6-5-9-18(11-15)16(19)14-8-7-12(2)13(3)10-14/h7-8,10,15H,4-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAJDGLWOKSCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)


![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
methanone dihydrochloride](/img/structure/B2491199.png)
![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)
![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)